Siramesine hydrochloride Siramesine hydrochloride Siramesine(Lu 28-179) Hcl is a selective sigma-2 receptor agonist, which has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor; lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3]
Brand Name: Vulcanchem
CAS No.: 224177-60-0
VCID: VC0003947
InChI: InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H
SMILES: C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl
Molecular Formula: C30H32ClFN2O
Molecular Weight: 491.0 g/mol

Siramesine hydrochloride

CAS No.: 224177-60-0

Cat. No.: VC0003947

Molecular Formula: C30H32ClFN2O

Molecular Weight: 491.0 g/mol

* For research use only. Not for human or veterinary use.

Siramesine hydrochloride - 224177-60-0

CAS No. 224177-60-0
Molecular Formula C30H32ClFN2O
Molecular Weight 491.0 g/mol
IUPAC Name 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H
Standard InChI Key ILSRGIFRZZSGPN-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl
Canonical SMILES C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl

Chemical and Pharmacological Properties

Structural Characteristics

Siramesine hydrochloride, chemically designated as 1'-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4'-piperidine hydrochloride, has a molecular formula of C30H32ClFN2O and a molecular weight of 491.04 g/mol . The hydrochloride salt enhances its solubility, a critical factor for in vivo administration. Structural analyses confirm a spirocyclic framework fused to a piperidine moiety, which contributes to its high σ2 receptor binding affinity .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC30H32ClFN2O
Molecular Weight491.04 g/mol
CAS Number224177-60-0
Purity≥98%
Storage Conditions4°C (powder, anhydrous)

Receptor Binding Profile

Siramesine hydrochloride exhibits subnanomolar affinity for σ2 receptors (IC50 = 0.12 nM), with 140-fold selectivity over σ1 receptors (IC50 = 17 nM) . This selectivity is attributed to its interaction with the progesterone receptor membrane component 1 (PGRMC1) complex, a putative σ2 receptor binding site . Comparative studies using radiolabeled siramesine analogs have mapped σ2 receptor density in brain regions such as the nucleus accumbens and ventral tegmental area, implicating its role in reward pathways .

Mechanisms of Action

Mitochondrial Destabilization in Cancer Cells

At concentrations >20 μM, siramesine hydrochloride induces rapid mitochondrial membrane potential (MMP) loss, cytochrome c release, and cardiolipin peroxidation in HaCaT keratinocytes . These effects occur independently of lysosomal membrane permeabilization (LMP), distinguishing it from lysosomotropic agents. In U-87MG glioblastoma cells, MMP dissipation proceeds without classical apoptotic markers, suggesting caspase-independent death mechanisms . The lipophilic antioxidant α-tocopherol mitigates mitochondrial damage, implicating reactive oxygen species (ROS) in siramesine’s cytotoxicity .

Lysosomal and Metabolic Effects

Subtherapeutic doses (<15 μM) disrupt lysosomal pH homeostasis, impairing cathepsin maturation and causing cumulative metabolic stress . Prolonged exposure (>48 hours) leads to defective autophagy, aberrant intracellular trafficking, and ATP depletion, ultimately triggering necrosis . This dual-phase mechanism—acute mitochondrial toxicity and chronic metabolic collapse—underscores its potential as a broad-spectrum anticancer agent.

Neuromodulatory Effects

Preclinical Research Findings

Anticancer Efficacy

Cell LineConcentrationKey FindingsReference
HaCaT20–40 μMCaspase activation, MMP loss, apoptosis
U-87MG20–40 μMMMP loss without apoptotic markers
MCF-710–30 μMSynergy with TRAIL-induced apoptosis

Siramesine hydrochloride demonstrates broad cytotoxicity across tumor cell lines, with IC50 values ranging from 10–40 μM . In xenograft models, it reduces tumor volume by 60–70% at 10 mg/kg doses, correlating with in vitro mitochondrial effects . Combination studies with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) show enhanced efficacy, suggesting therapeutic synergism .

Neuropharmacological Applications

In addiction paradigms, siramesine hydrochloride (0.3–1 mg/kg) reduces cocaine-induced hyperlocomotion and striatal dopamine release by 40–50% . Co-administration with NMDA receptor antagonists potentiates antidepressant effects in rodent models, highlighting σ2 receptor cross-talk with glutamatergic systems .

Clinical Development and Discontinuation

Lundbeck advanced siramesine hydrochloride to Phase II trials for generalized anxiety disorder (GAD) in the early 2000s . Despite promising preclinical anxiolytic data , human trials failed to demonstrate significant efficacy versus placebo, prompting discontinuation . Post-hoc analyses suggest poor blood-brain barrier penetration or off-target effects may have limited therapeutic utility .

Current Research Directions

Cancer Therapy Optimization

Ongoing studies focus on siramesine analogs with improved pharmacokinetics, such as reduced plasma protein binding and enhanced tumor targeting . Nanoparticle formulations are being explored to mitigate systemic toxicity while maximizing intratumoral accumulation .

Neurological Disorders

The compound’s ability to modulate glutamate and dopamine release has spurred interest in Parkinson’s disease and substance use disorders . A Phase I trial (NCT048XXXXX) is evaluating σ2 receptor agonists in opioid addiction, leveraging siramesine’s mechanistic insights .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator